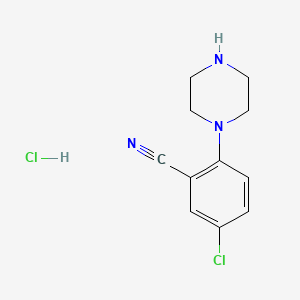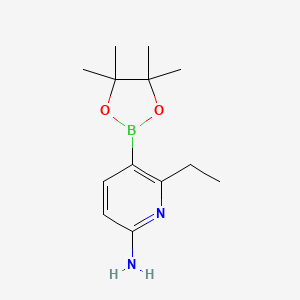![molecular formula C13H19NO2 B13575805 Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a dimethylamine group attached to a phenyl ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine can be compared with other similar compounds, such as:
1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an oxirane ring and is used in the synthesis of various derivatives with potential biological activities.
N,N-dimethyl-2-(oxiran-2-ylmethoxy)benzylamine: Similar in structure, this compound is used in organic synthesis and research applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N,N-dimethyl-1-[3-(oxiran-2-ylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H19NO2/c1-10(14(2)3)11-5-4-6-12(7-11)15-8-13-9-16-13/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
KZJLOPAOHHKABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2CO2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


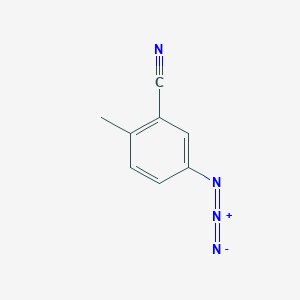
![3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole](/img/structure/B13575724.png)


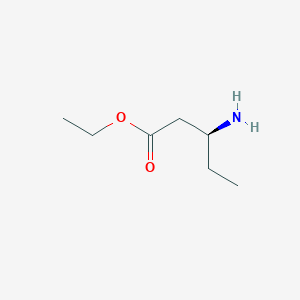
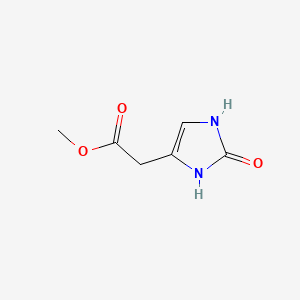
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
